

physical and chemical properties of N,N-Diethylacrylamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N,N-Diethylacrylamide**

Cat. No.: **B1293770**

[Get Quote](#)

N,N-Diethylacrylamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

N,N-Diethylacrylamide (DEAAm) is a vinyl monomer of significant interest in the fields of polymer chemistry and drug development. Its polymer, **poly(N,N-diethylacrylamide)** (PDEAAm), exhibits thermoresponsive behavior, making it a key component in the design of "smart" materials for controlled drug delivery, tissue engineering, and other biomedical applications. This guide provides an in-depth overview of the physical and chemical properties of DEAAm, detailed experimental protocols, and insights into its applications.

Physical and Chemical Properties

N,N-Diethylacrylamide is a colorless to light yellow liquid.[\[1\]](#)[\[2\]](#)[\[3\]](#) A summary of its key physical and chemical properties is presented in the tables below.

General Properties

Property	Value	Source
Chemical Name	N,N-Diethylacrylamide	[2] [4]
Synonyms	DEAA, DEAAm, N,N-Diethyl-2-propenamide	[2] [4]
CAS Number	2675-94-7	[1] [2] [4]
Molecular Formula	C ₇ H ₁₃ NO	[2] [4] [5]
Molecular Weight	127.18 g/mol	[2] [5]
Appearance	Colorless to Light Yellow Liquid	[1] [2] [3]

Physicochemical Data

Property	Value	Conditions	Source
Density	0.924 g/cm ³	at 25 °C	[2] [6]
Boiling Point	93-95 °C	at 10 mmHg	[2]
95 °C	at 19 mmHg	[1]	
Melting Point	-10 °C	[3]	
Flash Point	88 °C	[2]	
92 °C	[1]		
Refractive Index	1.4676	at 20 °C	[2]
1.468	at 20 °C	[6]	
Solubility	Soluble in water, methanol, ethanol, n-hexane, and other common organic solvents.	[1] [2] [7]	
Storage Temperature	2-8°C	[2] [6]	

Spectral Data

Technique	Key Peaks/Shifts	Source
¹³ C NMR	Spectra available, detailed shifts can be found in databases.	[5][8]
Mass Spectrometry	Top peaks at m/z 55, 58, 27 (GC-MS).	[5]
IR Spectroscopy	Spectra available, characteristic amide and vinyl group peaks.	[5]
Raman Spectroscopy	Spectra available.	[5]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis, purification, and polymerization of **N,N-Diethylacrylamide**.

Synthesis of N,N-Diethylacrylamide

Two primary methods for the synthesis of **N,N-Diethylacrylamide** are the acryloyl chloride method and the acrylate method.[9]

1. Acryloyl Chloride Method

This method involves the reaction of acryloyl chloride with diethylamine in the presence of a base.

- Materials: Acryloyl chloride, diethylamine, an alkaline substance (e.g., sodium hydroxide, sodium carbonate), and an organic solvent (e.g., benzene, dichloromethane, tetrahydrofuran, or diethyl ether).[9]
- Procedure:
 - Dissolve diethylamine and the alkaline substance in the chosen organic solvent in a reaction vessel.

- Cool the mixture in an ice bath.
- Slowly add acryloyl chloride to the cooled solution with continuous stirring.
- The reaction is typically fast and exothermic. Maintain a low temperature to avoid polymerization.[\[9\]](#)
- After the addition is complete, allow the reaction to proceed for a set time.
- The resulting product can be purified by washing with water to remove salts, followed by drying and distillation under reduced pressure.

2. Acrylate Method

This method utilizes diethylamine and an acrylate, such as methyl acrylate, and proceeds through a Michael addition, amidation, and thermal cracking.[\[9\]](#)

- Materials: Diethylamine, methyl acrylate.[\[9\]](#)
- Procedure:
 - Michael Addition: Mix diethylamine and methyl acrylate (a typical molar ratio is 3:1) and allow them to react. This step can be performed without a catalyst or solvent and is exothermic.[\[9\]](#)
 - Amidation and Thermal Cracking: The product from the Michael addition is then heated to induce amidation and subsequent thermal cracking to yield **N,N-diethylacrylamide**.[\[9\]](#) The reaction temperature for thermal cracking is typically between 120-250 °C.[\[9\]](#)
 - Purification: The final product is purified by vacuum distillation.[\[9\]](#)

Purification of **N,N-Diethylacrylamide**

Commercial **N,N-Diethylacrylamide** often contains inhibitors like MEHQ (monomethyl ether hydroquinone) to prevent spontaneous polymerization.[\[1\]](#)[\[4\]](#) For polymerization experiments, it is often necessary to remove the inhibitor.

- Method: Purification can be achieved by passing the monomer through a column packed with a suitable inhibitor remover (e.g., basic alumina) immediately before use. Alternatively, distillation under reduced pressure can be employed, though care must be taken to avoid polymerization at elevated temperatures.

Free Radical Polymerization of N,N-Diethylacrylamide to Form Hydrogels

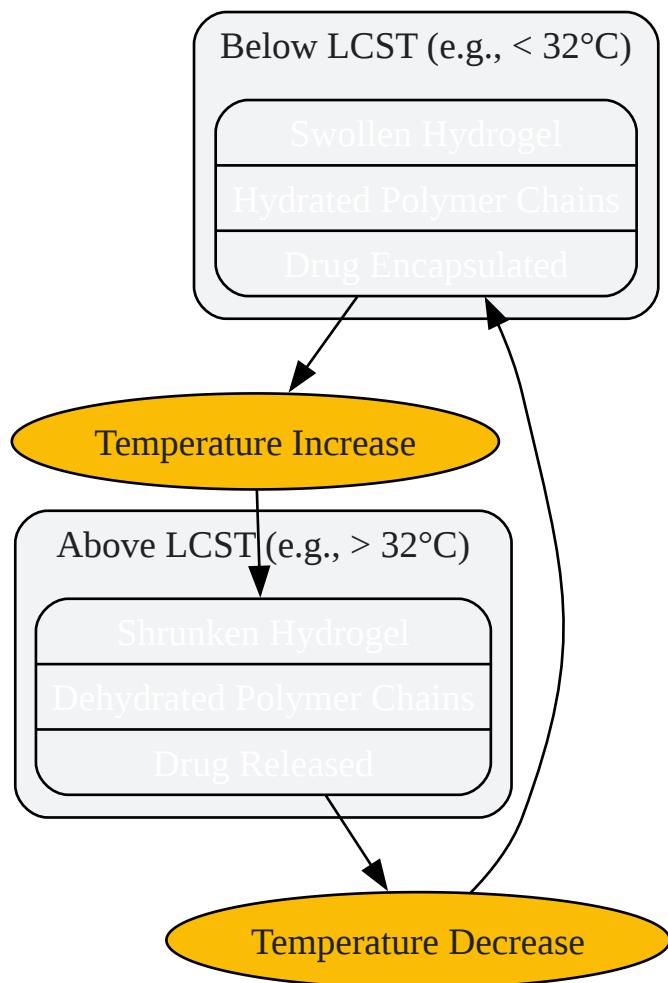
Poly(**N,N-diethylacrylamide**) hydrogels are commonly synthesized via free radical polymerization.

- Materials: **N,N-Diethylacrylamide** (monomer), N,N'-methylenebisacrylamide (MBAm, crosslinker), ammonium persulfate (APS, initiator), N,N,N',N'-tetramethylethylenediamine (TEMED, accelerator), deionized water.^[3]
- Procedure:
 - Dissolve the desired amounts of DEAAm and MBAm in deionized water in a reaction vessel.
 - Deoxygenate the solution by bubbling nitrogen gas through it for approximately 20-30 minutes.^[10]
 - Add the initiator (APS) to the solution and mix thoroughly.
 - Add the accelerator (TEMED) to initiate the polymerization.
 - Pour the reaction mixture into a mold and allow it to polymerize at a specific temperature (e.g., room temperature or elevated temperatures) for several hours.
 - The resulting hydrogel is then washed extensively with deionized water to remove any unreacted monomers and initiator residues.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and polymerization of **N,N-Diethylacrylamide**.

Applications in Drug Development


The thermoresponsive nature of poly(**N,N-diethylacrylamide**) makes it a highly attractive material for drug delivery applications. PDEAAm exhibits a Lower Critical Solution Temperature (LCST) in aqueous solutions, typically around 32-34°C.[\[11\]](#) Below the LCST, the polymer is soluble in water, and a hydrogel based on it will be in a swollen state. Above the LCST, the polymer becomes insoluble and expels water, causing the hydrogel to shrink. This transition can be harnessed for the controlled release of therapeutic agents.

Thermoresponsive Drug Release Mechanism

The mechanism of drug release from PDEAAm-based hydrogels is primarily driven by the temperature-induced phase transition.

- **Drug Loading:** Drugs can be loaded into the hydrogel when it is in its swollen state (below the LCST). The porous network of the hydrogel allows for the encapsulation of drug molecules.
- **Controlled Release:** When the temperature is raised above the LCST, the hydrogel undergoes a volumetric phase transition and shrinks. This collapse of the polymer network forces the release of the entrapped drug. This on-demand release makes these hydrogels suitable for applications where pulsatile drug delivery is required.[\[1\]](#)

The biocompatibility of PDEAAm has been reported to be better than that of the more widely studied thermoresponsive polymer, poly(N-isopropylacrylamide) (PNIPAM), which is an important consideration for in vivo applications.[\[10\]](#)[\[12\]](#)

[Click to download full resolution via product page](#)

Caption: Thermoresponsive behavior of PDEAAm hydrogels for drug delivery.

Safety and Handling

N,N-Diethylacrylamide is classified as harmful if swallowed and causes serious eye irritation. [5][13] It is important to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

N,N-Diethylacrylamide is a versatile monomer with significant potential in the development of advanced materials for biomedical applications. Its key feature is the thermoresponsive nature of its polymer, which allows for the creation of "smart" hydrogels for controlled drug delivery. The information provided in this technical guide offers a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and professionals in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. research.tus.ie [research.tus.ie]
- 2. rsc.org [rsc.org]
- 3. Poly(N,N'-Diethylacrylamide)-Based Thermoresponsive Hydrogels with Double Network Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. researchgate.net [researchgate.net]
- 7. CN112125818A - System and process for preparing N, N-diethylacrylamide - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. N,N-Diethylacrylamide | C7H13NO | CID 17583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. N,N- 二乙基丙烯酰胺 contains <200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]
- 13. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physical and chemical properties of N,N-Diethylacrylamide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1293770#physical-and-chemical-properties-of-n-n-diethylacrylamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com